2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
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Overview
Description
2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features a combination of piperazine, pyridine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the aminopyridine moiety. The final step involves the coupling of the indole derivative under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a tool for studying biological pathways and interactions, especially those involving neurotransmitter receptors.
Medicine: The compound has potential therapeutic applications, including as a ligand for various receptors, which could lead to the development of new drugs for treating neurological disorders.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine moiety and acts on serotonin receptors.
Naftopidil: A drug used to treat benign prostatic hyperplasia, which also targets adrenergic receptors.
Urapidil: An antihypertensive agent that acts on both alpha-adrenergic and serotonin receptors.
Uniqueness
2-[4-[(2-Aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
2-[4-[(2-aminopyridin-4-yl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c21-19-13-16(5-7-22-19)14-23-9-11-24(12-10-23)15-20(26)25-8-6-17-3-1-2-4-18(17)25/h1-5,7,13H,6,8-12,14-15H2,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLKZYEYYAZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)CC4=CC(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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